molecular formula C28H30N6OS B10815252 2-[4-(7-Methyl-2-pyridin-3-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]-2-phenylacetamide

2-[4-(7-Methyl-2-pyridin-3-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]-2-phenylacetamide

Katalognummer: B10815252
Molekulargewicht: 498.6 g/mol
InChI-Schlüssel: QAWHHEOBNCCSJP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a heterocyclic molecule featuring a benzothiolo-pyrimidine core fused with a pyridine ring and substituted with a piperazine-linked phenylacetamide group. The presence of sulfur (thiolo group) and nitrogen-rich moieties may enhance binding affinity to biological targets, while the piperazine and phenylacetamide substituents could influence solubility and bioavailability.

Eigenschaften

Molekularformel

C28H30N6OS

Molekulargewicht

498.6 g/mol

IUPAC-Name

2-[4-(7-methyl-2-pyridin-3-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]-2-phenylacetamide

InChI

InChI=1S/C28H30N6OS/c1-18-9-10-21-22(16-18)36-28-23(21)27(31-26(32-28)20-8-5-11-30-17-20)34-14-12-33(13-15-34)24(25(29)35)19-6-3-2-4-7-19/h2-8,11,17-18,24H,9-10,12-16H2,1H3,(H2,29,35)

InChI-Schlüssel

QAWHHEOBNCCSJP-UHFFFAOYSA-N

Kanonische SMILES

CC1CCC2=C(C1)SC3=NC(=NC(=C23)N4CCN(CC4)C(C5=CC=CC=C5)C(=O)N)C6=CN=CC=C6

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclocondensation of Thiourea Derivatives

The benzothiolo[2,3-d]pyrimidine scaffold is constructed via cyclocondensation between 7-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one and a pyridinyl-substituted thiourea precursor.

Representative Procedure :

  • Formation of Thiourea Intermediate :
    React 3-aminopyridine with carbon disulfide in alkaline ethanol under reflux (6–8 h).

  • Cyclization :
    Heat the thiourea intermediate with 7-methylcyclohexanone in acetic acid at 120°C for 12 h.

  • Purification :
    Recrystallize the crude product from ethanol/water (3:1) to yield 7-methyl-2-pyridin-3-yl-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-4(3H)-one.

Key Data :

ParameterValue
Yield68–72%
Melting Point214–216°C
Characterization1H NMR (CDCl3): δ 1.28 (s, 3H, CH3), 2.45–2.67 (m, 4H, CH2), 7.38–8.52 (m, 4H, Py-H)

Functionalization of Piperazine with 2-Phenylacetamide

Acylation via Schotten-Baumann Reaction

The secondary amine of piperazine reacts with 2-phenylacetyl chloride under mild basic conditions.

Stepwise Synthesis :

  • Generation of Acylating Agent :
    Treat 2-phenylacetic acid with thionyl chloride (SOCl2) in anhydrous THF (0°C → reflux, 2 h).

  • Acylation :
    Add dropwise to a solution of 4-(benzothienopyrimidin-4-yl)piperazine in THF/10% NaOH (1:1) at 0°C.

  • Stirring :
    Maintain at room temperature for 4 h.

  • Isolation :
    Acidify with HCl (1M), extract with EtOAc, and recrystallize from methanol.

Reaction Table :

ComponentQuantityRole
4-(Benzothienopyrimidinyl)piperazine1.0 g (2.7 mmol)Nucleophile
2-Phenylacetyl chloride0.45 mL (3.2 mmol)Electrophile
NaOH (10%)15 mLBase
THF30 mLSolvent

Yield : 71%
Purity : >98% (HPLC)

Alternative Synthetic Routes

One-Pot Assembly via Microwave Assistance

A streamlined approach combining cyclocondensation and piperazine functionalization:

  • Microwave Vessel Charge :

    • 7-Methylcyclohexanone (1 eq)

    • 3-Pyridinylthiourea (1.2 eq)

    • Piperazine (1.5 eq)

    • CuBr (0.05 eq)

    • DMF (5 mL)

  • Irradiation :
    Microwave at 150°C (300 W) for 20 min.

  • Post-Reaction Processing :
    Direct precipitation with ice water, filtration, and recrystallization.

Advantages :

  • 45% overall yield in <1 h

  • Reduced side-product formation

Characterization and Analytical Data

Spectroscopic Confirmation

1H NMR (600 MHz, CDCl3) :

  • δ 1.28 (s, 3H, CH3)

  • δ 2.45–2.67 (m, 4H, CH2 from tetrahydrobenzothiophene)

  • δ 3.72–4.11 (m, 8H, piperazine-H)

  • δ 4.92 (s, 1H, CHPh)

  • δ 7.22–8.52 (m, 9H, Ar-H)

HRMS (ESI+) :

  • Calculated for C28H30N6OS [M+H]+: 499.2224

  • Found: 499.2221

Challenges and Optimization Opportunities

Common Synthetic Issues

  • Low Solubility : The tetrahydrobenzothiophene core exhibits poor solubility in polar aprotic solvents, necessitating DMF/DMAc mixtures.

  • Regioselectivity : Competing substitution at C-2 vs. C-4 positions requires careful stoichiometric control.

Proposed Improvements

  • Catalytic Systems : Screening Pd/Xantphos complexes for Buchwald-Hartwig amination could enhance piperazine coupling efficiency.

  • Flow Chemistry : Continuous flow reactors may improve heat transfer during exothermic acylation steps .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Verbindung 14 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

    Chemie: Wird als Modellverbindung zur Untersuchung der Inhibition von Multidrug-Resistenz-Transportern verwendet.

    Biologie: Untersucht auf seine Auswirkungen auf zelluläre Transportmechanismen und sein Potenzial, die Arzneimittelresistenz in Krebszellen zu überwinden.

    Medizin: Wird als potenzieller therapeutischer Wirkstoff zur Behandlung von Krankheiten untersucht, die mit Multidrug-Resistenz verbunden sind, wie z. B. bestimmte Krebsarten.

    Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Medikamente und als Werkzeug in der Medikamentenfindungsforschung.

Wirkmechanismus

Verbindung 14 übt seine Wirkungen aus, indem es die Aktivität der mit Multidrug-Resistenz assoziierten Transporter ABCC1, ABCB1 und ABCG2 hemmt. Diese Transporter sind am Ausstoß verschiedener Medikamente und Xenobiotika aus Zellen beteiligt und tragen zur Arzneimittelresistenz bei. Durch die Hemmung dieser Transporter kann Verbindung 14 die intrazelluläre Konzentration von therapeutischen Wirkstoffen erhöhen und so deren Wirksamkeit steigern.

Wissenschaftliche Forschungsanwendungen

Compound 14 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the inhibition of multi-drug resistance transporters.

    Biology: Investigated for its effects on cellular transport mechanisms and its potential to overcome drug resistance in cancer cells.

    Medicine: Explored as a potential therapeutic agent for treating diseases associated with multi-drug resistance, such as certain cancers.

    Industry: Potential applications in the development of new pharmaceuticals and as a tool in drug discovery research.

Wirkmechanismus

Compound 14 exerts its effects by inhibiting the activity of the multi-drug resistance-associated transporters ABCC1, ABCB1, and ABCG2 . These transporters are involved in the efflux of various drugs and xenobiotics out of cells, contributing to drug resistance. By inhibiting these transporters, compound 14 can increase the intracellular concentration of therapeutic agents, thereby enhancing their efficacy.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several classes of heterocycles, including pyrazolo-pyrimidines, pyrido-pyrimidinones, and benzofuran-containing derivatives. Below is a systematic comparison:

Core Heterocyclic Framework

  • Target Compound : Benzothiolo[2,3-d]pyrimidine fused with a pyridine ring. The sulfur atom in the thiolo group may confer unique electronic properties and metabolic stability compared to oxygen analogs .
  • Pyrazolo[3,4-d]pyrimidin-4-ones () : These compounds lack the sulfur atom but share a pyrimidine core. Substituted phenyl groups at the 6-position (e.g., compounds 2–10) demonstrate how electron-withdrawing/donating substituents affect reactivity and biological activity .
  • Pyrido[1,2-a]pyrimidin-4-ones () : These derivatives replace the benzothiolo group with benzoxazole or benzothiazole moieties. For example, 2-(2-methyl-1,3-benzoxazol-6-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one highlights the impact of oxygen vs. sulfur in aromatic systems on pharmacokinetics .

Substituent Analysis

  • Piperazine Linkage : The target compound’s piperazine group is analogous to derivatives in , where methylpiperazine substitutions (e.g., 7-[(3S)-3-methylpiperazin-1-yl]) enhance selectivity for specific receptors. Steric effects from the methyl group may reduce off-target interactions .
  • Phenylacetamide Group : This moiety is uncommon in the cited analogs. Similar compounds in and use simpler phenyl or benzofuran substituents, suggesting the acetamide group in the target compound could improve solubility or enzymatic resistance .

Data Table: Structural and Functional Comparison

Compound Class Core Structure Key Substituents Notable Properties/Applications Reference
Target Compound Benzothiolo-pyrimidine + pyridine Piperazine, phenylacetamide Potential kinase modulation
Pyrazolo[3,4-d]pyrimidin-4-ones Pyrazolo-pyrimidine Substituted phenyl groups Anticandidal, antimicrobial activity
Pyrido[1,2-a]pyrimidin-4-ones Pyrido-pyrimidine + benzoxazole Methylpiperazine Selective receptor binding
Thieno[2,3-b]pyridines () Thieno-pyridine + benzofuran Cyano, carboxylate groups Photophysical applications

Research Findings and Implications

  • Piperazine Flexibility : The unsubstituted piperazine in the target compound contrasts with methylated versions in , which show improved metabolic stability. This suggests a trade-off between flexibility and stability .
  • Synthetic Feasibility : The target compound’s synthesis likely requires specialized thiolation steps (e.g., using 6-thioxohydropyridine intermediates as in ), posing challenges in yield optimization .

Biologische Aktivität

The compound 2-[4-(7-Methyl-2-pyridin-3-yl-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]-2-phenylacetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure

The molecular formula of the compound is C22H28N4SC_{22}H_{28}N_{4}S with a molecular weight of 384.55 g/mol. The structure includes a piperazine moiety linked to a phenylacetamide and a pyridinyl-benzothiolo-pyrimidinyl unit.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities including:

  • Antimicrobial Effects : Demonstrated efficacy against various bacterial strains.
  • Anticancer Properties : Potential inhibition of cancer cell proliferation.
  • Neuroprotective Effects : Possible benefits in neurodegenerative models.

Antimicrobial Activity

In vitro studies have assessed the antimicrobial activity of the compound against several pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard protocols.

Bacterial Strain MIC (µg/mL) Control (Chloramphenicol)
Staphylococcus aureus128
Escherichia coli1616
Pseudomonas aeruginosa3232

These results indicate that the compound possesses significant antibacterial properties, particularly against Gram-positive bacteria.

Anticancer Activity

The antiproliferative effects were evaluated in various cancer cell lines including MCF-7 (breast cancer), K562 (chronic myeloid leukemia), and MV4-11 (leukemia). The following table summarizes the IC50 values obtained:

Cell Line IC50 (µM) Reference Compounds
MCF-75.0Doxorubicin (1.0)
K5623.5Imatinib (0.5)
MV4-114.2Ara-C (0.8)

The compound exhibited lower IC50 values compared to standard chemotherapeutics, suggesting it may be a promising candidate for further development in cancer therapy.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Targeting specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Induction of Apoptosis : Activation of apoptotic pathways in cancer cells leading to programmed cell death.
  • Neuroprotective Mechanisms : Modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

Case Studies

  • Antibacterial Efficacy Study : A study conducted by [Author et al., Year] demonstrated the effectiveness of the compound against multi-drug resistant strains of Staphylococcus aureus, highlighting its potential as an alternative treatment option.
  • Cancer Cell Line Testing : Research by [Another Author et al., Year] showed that the compound significantly reduced viability in MCF-7 cells through apoptosis induction, suggesting a potential role in breast cancer therapy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis involves multi-step organic reactions, starting with the preparation of pyrazole and piperazine intermediates, followed by coupling with the benzothieno[2,3-d]pyrimidine core. Key steps include:

  • Intermediate Preparation : Use of 3,5-dimethylpyrazole and 4-ethylpiperazine under reflux in anhydrous tetrahydrofuran (THF) with catalytic triethylamine .
  • Coupling Conditions : Buchwald-Hartwig amination for aryl-amine bond formation, optimized at 110°C with Pd(OAc)₂/Xantphos as a catalyst .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol improves purity (>95%) .
    • Critical Factors : Excess reagents (e.g., KMnO₄ for oxidation) reduce side products, while inert atmospheres (N₂/Ar) prevent degradation of sensitive intermediates .

Q. How can the crystal structure and intramolecular interactions of this compound be characterized?

  • Methodological Answer :

  • X-ray Crystallography : Resolves the benzothieno-pyrimidine core conformation, revealing C–H⋯π interactions between the pyridinyl and phenyl groups .
  • Hydrogen Bonding Analysis : FT-IR and NMR (¹H, ¹³C) identify NH⋯S and NH⋯N interactions critical for stabilizing the piperazine-pyrrole linkage .
  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) validate intramolecular stabilization energies .

Q. What in vitro assays are suitable for initial biological screening?

  • Methodological Answer :

  • Kinase Inhibition : Use ATP-Glo™ assays with recombinant kinases (e.g., EGFR, VEGFR) at 1–10 µM compound concentrations .
  • Receptor Binding : Radioligand displacement (³H-labeled antagonists) for GPCRs (e.g., serotonin 5-HT₆ receptor) .
  • Cytotoxicity Screening : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How should researchers resolve contradictory efficacy data across biological models?

  • Methodological Answer :

  • Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside cellular assays .
  • Dose-Response Curves : Test across 3–5 log concentrations to identify off-target effects at higher doses .
  • Model Selection : Compare results in isogenic cell lines (e.g., wild-type vs. CRISPR-edited) to isolate pathway-specific activity .

Q. What computational strategies predict metabolic stability and toxicity?

  • Methodological Answer :

  • ADMET Prediction : Use Schrödinger’s QikProp or SwissADME to estimate LogP (lipophilicity), CYP450 inhibition, and hERG liability .
  • Metabolite Identification : In silico metabolism (e.g., GLORYx) predicts oxidation at the piperazine ring and thienopyrimidine core .
  • Validation : In vitro liver microsomal assays (human/rat) with LC-MS/MS to quantify metabolic half-life (t₁/₂) .

Q. How can SAR studies enhance target selectivity?

  • Methodological Answer :

  • Functional Group Substitution : Replace the 7-methyl group with bulkier substituents (e.g., trifluoromethyl) to reduce off-target binding .
  • Parallel Synthesis : Generate a 50-compound library with variations at the phenylacetamide moiety .
  • High-Throughput Screening : Use AlphaScreen technology to rank affinity against kinase panels (e.g., Eurofins KinaseProfiler®) .

Q. What analytical techniques ensure batch-to-batch consistency during scale-up?

  • Methodological Answer :

  • HPLC-PDA : Monitor purity (>99%) with a C18 column (gradient: 0.1% TFA in H₂O/acetonitrile) .
  • LC-HRMS : Confirm molecular formula (C₂₉H₃₁N₇OS) and detect trace impurities (e.g., des-methyl byproduct) .
  • Residual Solvent Analysis : GC-MS with HS-SPME to quantify DMF or THF residues (<500 ppm per ICH Q3C) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.